molecular formula C21H22O6 B14802635 Demethoxyaschantin

Demethoxyaschantin

Cat. No.: B14802635
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-PBFVBANWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethoxyaschantin typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole. The synthetic route includes several steps, such as condensation reactions, cyclization, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, such as Magnolia species, followed by purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction . The process ensures the isolation of high-purity this compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Demethoxyaschantin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Demethoxyaschantin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of demethoxyaschantin involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation and blood pressure regulation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to demethoxyaschantin include:

Uniqueness

This compound is unique due to its specific structural features, such as the furofuran ring and the 3,4-dimethoxyphenyl substituent. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(3R,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21-/m0/s1

InChI Key

AWOGQCSIVCQXBT-PBFVBANWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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